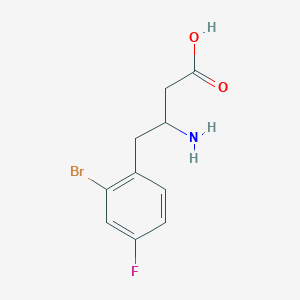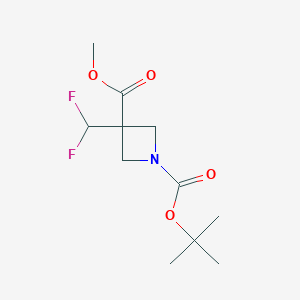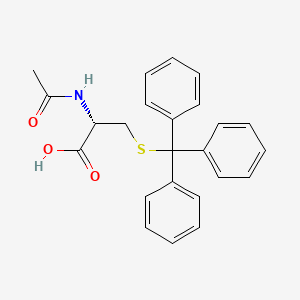
Ac-D-Cys(Trt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-D-Cys(Trt)-OH, also known as N-acetyl-D-cysteine (Trityl), is a derivative of the amino acid cysteine. This compound is characterized by the presence of a trityl (Trt) protecting group attached to the thiol group of cysteine. The trityl group is commonly used in peptide synthesis to protect the thiol group from oxidation and other side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Cys(Trt)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of D-cysteine is protected using trityl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Acetylation: The amino group of the protected cysteine is acetylated using acetic anhydride in the presence of a base such as pyridine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-D-Cys(Trt)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The trityl protecting group can be removed under acidic conditions to expose the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of the free thiol group.
Deprotection: Free thiol group of D-cysteine.
Wissenschaftliche Forschungsanwendungen
Ac-D-Cys(Trt)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected cysteine derivative.
Biology: Studied for its role in redox biology and as a precursor for glutathione synthesis.
Medicine: Investigated for its potential therapeutic effects in oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of Ac-D-Cys(Trt)-OH involves its ability to act as a precursor for cysteine, which is a key component of the antioxidant glutathione. The trityl group protects the thiol group during synthesis and can be removed to expose the active thiol group, which participates in redox reactions and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-L-cysteine (NAC): A similar compound but with the L-isomer of cysteine.
S-methyl-L-cysteine: Another cysteine derivative with a methyl group instead of a trityl group.
Uniqueness
Ac-D-Cys(Trt)-OH is unique due to the presence of the trityl protecting group, which provides stability to the thiol group during synthetic processes. This makes it particularly useful in peptide synthesis where protection of functional groups is crucial.
Eigenschaften
Molekularformel |
C24H23NO3S |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m1/s1 |
InChI-Schlüssel |
KCVPASSMLHHOIF-JOCHJYFZSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)

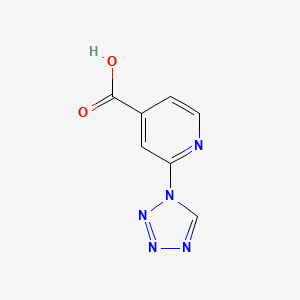
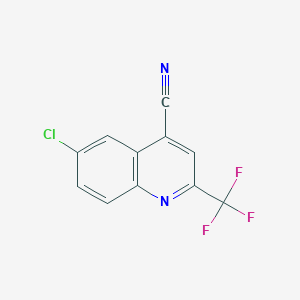



![3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B12282476.png)
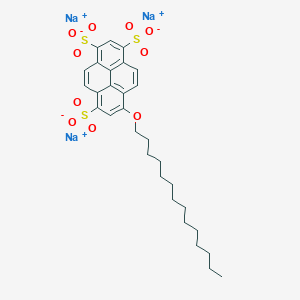

![5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid](/img/structure/B12282487.png)
